1,2-Dibenzylhydrazine
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Overview
Description
1,2-Dibenzylhydrazine is an organic compound consisting of two benzyl groups attached to a hydrazine moiety It is a derivative of hydrazine, which is known for its applications in various chemical reactions and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibenzylhydrazine can be synthesized through the reaction of benzyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction is as follows:
2C6H5CH2Cl+N2H4⋅H2O→C6H5CH2NHNHCH2C6H5+2HCl+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibenzylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of azines or benzyl-substituted hydrazones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylhydrazines with various functional groups.
Scientific Research Applications
1,2-Dibenzylhydrazine has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,2-dibenzylhydrazine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It may also interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylhydrazine: An aromatic compound with similar structural features but different chemical properties.
1,2-Dibenzoylhydrazine: Known for its insecticidal activity and use in agricultural applications.
Hydrazobenzene: Another hydrazine derivative with applications in dye and pharmaceutical industries.
Uniqueness
1,2-Dibenzylhydrazine is unique due to its specific benzyl substitution, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
1,2-dibenzylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNVARTZYHDDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNNCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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